molecular formula C14H15NO4S2 B7048840 2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid

2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid

Cat. No.: B7048840
M. Wt: 325.4 g/mol
InChI Key: AMQJNVQISBRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid is a complex organic compound featuring a thienothiophene core, which is a fused ring system consisting of two thiophene ringsThe thienothiophene moiety is known for its stability and electron-rich properties, making it a valuable scaffold in the design of biologically active molecules and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of Thieno[3,2-b]thiophene Core: This can be achieved through the cyclization of appropriate thiophene derivatives under acidic or basic conditions.

    Introduction of the Carbonyl Group: The thienothiophene core is then functionalized with a carbonyl group via acylation reactions using reagents such as acyl chlorides or anhydrides.

    Amidation: The carbonyl-functionalized thienothiophene is reacted with an amine to form the corresponding amide.

    Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced through nucleophilic substitution reactions.

    Acetic Acid Functionalization: Finally, the acetic acid moiety is attached via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products

Scientific Research Applications

2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The thienothiophene core can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. In materials science, the compound’s electronic properties are leveraged to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the oxan-4-yl and acetic acid groups enhances its solubility and reactivity, making it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

2-[4-(thieno[3,2-b]thiophene-5-carbonylamino)oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c16-12(17)8-14(2-4-19-5-3-14)15-13(18)11-7-10-9(21-11)1-6-20-10/h1,6-7H,2-5,8H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJNVQISBRODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)C2=CC3=C(S2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.